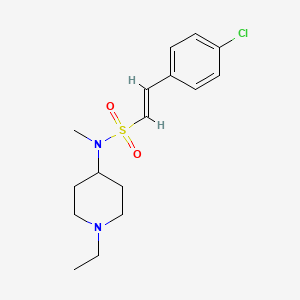

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2S/c1-3-19-11-8-16(9-12-19)18(2)22(20,21)13-10-14-4-6-15(17)7-5-14/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEJFUXMNKRDIN-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC(CC1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Sulfonation

4-Chlorophenylacetylene undergoes sulfonation using chlorosulfonic acid in dichloromethane at 0–5°C, yielding 2-(4-chlorophenyl)ethenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dry ether generates the sulfonyl chloride intermediate.

Reaction Conditions :

- Temperature: 0–5°C (exothermic reaction controlled via ice bath).

- Solvent: Anhydrous dichloromethane.

- Yield: 68–72% (crude), purified via vacuum distillation.

Preparation of N-Methyl-1-ethylpiperidin-4-amine

Piperidine Alkylation and Methylation

1-Ethylpiperidin-4-one is synthesized via N-alkylation of piperidin-4-one with ethyl bromide in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine in methanol affords N-methyl-1-ethylpiperidin-4-amine.

Optimization Notes :

- Catalyst : TBAB improves alkylation efficiency (yield: 85–88%).

- Reduction : NaBH₃CN selectively reduces the imine without over-reducing the piperidine ring.

Coupling and Stereoselective E-Isomer Formation

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with N-methyl-1-ethylpiperidin-4-amine in tetrahydrofuran (THF) under N₂, with triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding the crude sulfonamide.

Critical Parameters :

Geometric Isomer Control

The (E)-configuration is favored by:

- Steric hindrance : Bulky substituents on the double bond adopt trans positions.

- Thermodynamic control : Refluxing in toluene shifts equilibrium toward the more stable E-isomer.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the E-isomer (≥95% purity).

- Recrystallization from ethanol/water enhances crystallinity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.33 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 15.6 Hz, 1H, CH=SO₂), 6.45 (d, J = 15.6 Hz, 1H, CH=Ar), 3.20–3.15 (m, 2H, piperidine-H), 2.85 (s, 3H, N-CH₃), 2.60–2.50 (m, 4H, piperidine-H), 1.75–1.65 (m, 2H, piperidine-H), 1.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=C).

Physicochemical Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂ClN₂O₂S |

| Molecular Weight | 356.88 g/mol |

| Melting Point | 142–144°C |

| Rf (SiO₂, EtOAc/Hexane) | 0.52 |

| Solubility | DMSO > MeOH > H₂O (limited) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural and chemical characteristics:

- Molecular Formula : C₁₉H₂₄ClN₂O₂S

- Molecular Weight : 364.92 g/mol

- IUPAC Name : (E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide

Dopamine Receptor Modulation

Research indicates that compounds structurally related to this compound exhibit significant binding affinity for dopamine receptors, particularly the D4 subtype. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

A study highlighted that similar compounds displayed IC50 values ranging from 0.057 to 7.8 nM for the D4 receptor, indicating a strong potential for developing treatments targeting dopamine dysregulation .

Analgesic Properties

Given its structural similarities to other piperidine derivatives, this compound may possess analgesic properties. The piperidine ring is known for its role in pain modulation pathways. Preliminary studies suggest that derivatives of this compound could be explored as novel analgesics, potentially offering alternatives to traditional opioids with reduced side effects .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through the alkylation of piperidine derivatives.

- Chlorination : The introduction of the chlorophenyl group is essential for enhancing receptor affinity.

- Sulfonamide Formation : The final step involves the reaction with sulfonamide groups to achieve the desired pharmacophore.

Case Study 1: Neuropharmacological Effects

A study conducted on a series of piperidine derivatives, including this compound, demonstrated their effects on neurotransmitter systems. The results indicated that these compounds could modulate serotonin and norepinephrine levels, suggesting potential applications in treating mood disorders .

Case Study 2: Pain Management Alternatives

In a comparative analysis of various piperidine analogs, researchers found that certain derivatives exhibited lower addiction potential compared to traditional opioids while maintaining efficacy in pain relief. This opens avenues for further research into this compound as a safer analgesic option .

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with W-15 and W-18

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share a sulfonamide core and piperidine ring but differ in substitution:

| Property | Target Compound | W-15 | W-18 |

|---|---|---|---|

| Piperidine Substituent | 1-Ethylpiperidin-4-yl | 1-(2-Phenylethyl)-2-piperidinylidene | 1-(4-Nitrophenylethyl)piperidylidene |

| Aryl Group | 4-Chlorophenyl | 4-Chlorophenyl | 4-Nitrophenyl and 4-Chlorophenyl |

| Pharmacological Role | Potential CNS modulation | Opioid-like activity | High-potency opioid analog |

Comparison with (E)-2-(4-Chlorophenyl)-N-(4-methylbenzyl)-1-ethenesulfonamide

This analog () replaces the piperidine group with a 4-methylbenzyl substituent:

Comparison with N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide

This compound () shares the 4-chlorophenyl and piperidin-4-yl groups but replaces the sulfonamide with an acetamide :

| Property | Target Compound | Analog |

|---|---|---|

| Functional Group | Sulfonamide | Acetamide |

| Metabolic Stability | Higher (sulfonamide resistance to hydrolysis) | Lower (amide susceptible to enzymatic cleavage) |

Research Findings and Implications

Pharmacological Predictions

- Receptor Binding : The 4-chlorophenyl and piperidine motifs suggest affinity for opioid or sigma receptors, akin to W-15/W-16. However, the absence of a nitro group (cf. W-18) may reduce toxicity risks .

- Solubility : The ethylpiperidine group balances lipophilicity, improving solubility over purely aromatic analogs (e.g., ) .

Biological Activity

(E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor properties. Its structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 319.83 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that various derivatives of sulfonamides exhibit significant antibacterial properties. In a study evaluating related compounds, it was found that modifications to the piperidine ring and the sulfonamide moiety can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity against Gram-positive | Activity against Gram-negative |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| This compound | High | High |

This table summarizes the comparative antibacterial activity of the compound against standard bacterial strains .

Case Study 1: Synthesis and Evaluation

A study synthesized various N-substituted sulfonamides, including derivatives similar to this compound. The synthesized compounds were evaluated for their antibacterial activity using standard agar diffusion methods. The results indicated that modifications at the N-substituent enhanced potency, particularly against resistant strains of bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis of sulfonamide derivatives revealed that the presence of a chlorophenyl group significantly increases antibacterial activity. The introduction of a piperidine ring also contributes to enhanced binding affinity to bacterial targets. This information is crucial for further drug design efforts aimed at optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-chlorophenyl)-N-(1-ethylpiperidin-4-yl)-N-methylethenesulfonamide?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid (prepared by hydrolysis of ethyl esters) and a substituted aldehyde. For example, analogous sulfonamide derivatives are synthesized using 2-(N-aryl-sulfamoyl)acetic acids and aryl aldehydes under acidic conditions (e.g., acetic acid with catalytic piperidine), yielding (E)-configured ethenesulfonamides . Critical parameters include reaction temperature (80–100°C) and purification via column chromatography.

Q. How is the (E)-configuration of the ethenesulfonamide moiety confirmed experimentally?

- Methodological Answer : The (E)-configuration is validated using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in structurally similar compounds, the absence of NOE signals between the sulfonamide NH and the ethene proton confirms trans geometry . Additionally, X-ray crystallography (discussed in advanced questions) provides definitive stereochemical evidence.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the ethene protons (δ ~6.5–7.8 ppm, J = 15–16 Hz for trans coupling) and piperidinyl/ethyl-methyl groups (δ ~1.2–3.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M-H]−) with mass accuracy <5 ppm .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Use software like SHELXL for small-molecule refinement, which employs least-squares minimization to optimize bond lengths, angles, and displacement parameters. For ambiguous electron density (e.g., disordered ethyl-piperidinyl groups), apply constraints (e.g., DFIX, ISOR) or multi-conformational modeling . Cross-validate with PLATON (e.g., ADDSYM for missed symmetry) and check for twinning using ROTAX .

Q. What strategies address discrepancies in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and receptor expression levels. For kinase inhibition studies (e.g., CaMKII), use orthogonal assays like radioactive ATP-binding and fluorescence polarization .

- Solubility Adjustments : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation. Confirm activity via dose-response curves (IC50) in buffer systems mimicking physiological conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets like CaMKII. Parameterize the sulfonamide group with partial charges derived from quantum mechanics (e.g., Gaussian09 at B3LYP/6-31G* level) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ethyl-piperidinyl group in hydrophobic pockets. Analyze hydrogen bonds (e.g., sulfonamide O with Lys43) and RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.